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Compound Name: 2-Ethylpiperidine-2-carboxylic acid

CAS No.: 1227465-64-6

Cat. No.: B166870

Get Quote

A Technical Guide to Steric Constraints in
Peptidomimetic Design
Executive Summary
2-Ethyl-pipecolic acid (2-Et-Pip) represents a critical scaffold in modern peptidomimetic design.

As a higher homolog of

-ethyl proline, it introduces a quaternary center at the C2 (

) position of the piperidine ring. This modification serves two primary functions: it severely
restricts the allowed Ramachandran

and

angles, stabilizing specific secondary structures (particularly

-turns and

-helices), and it modulates metabolic stability by blocking proteolysis at the N-terminus.
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This guide provides a rigorous framework for the conformational analysis of 2-Et-Pip, focusing

on the interplay between ring puckering (chair inversion) and amide bond geometry (cis/trans

isomerism).

Structural Fundamentals & Steric Theory
The conformational landscape of 2-Et-Pip is governed by two competing steric forces: 1,3-

diaxial interactions within the piperidine ring and allylic A(1,3) strain between the N-substituent

and the C2-substituents.

1.1 The Quaternary Center (C2)
Unlike native pipecolic acid, where the C2 position bears a hydrogen and a carboxyl group, 2-

Et-Pip possesses a quaternary C2 center with an ethyl group and a carboxyl group.

A-Value Competition: In a standard cyclohexane model, the A-value (steric bulk) of an ethyl

group (~1.75 kcal/mol) is slightly higher than that of a carboxyl group (~1.4 kcal/mol). In the

absence of the nitrogen heteroatom, the ethyl group would prefer the equatorial position.

The Nitrogen Factor: The presence of the N-acyl group (in peptide bonds) inverts this

preference due to A(1,3) strain.

1.2 The A(1,3) Strain Mechanism
In N-acylated derivatives, the amide bond has partial double-bond character (

). Planarity requires that substituents at the C2 and C6 positions avoid the plane of the amide
group.

Equatorial Penalty: If the bulky 2-ethyl group is equatorial, it clashes sterically with the N-acyl

oxygen (in cis-amide) or the N-acyl alkyl group (in trans-amide).

Axial Preference: To relieve this A(1,3) strain, the piperidine ring often distorts or flips, placing

the bulkier ethyl group in a pseudo-axial orientation. This is a counter-intuitive but critical

feature of

-disubstituted cyclic amino acids.
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Before wet-lab analysis, the conformational space must be mapped using Density Functional

Theory (DFT).

2.1 Energy Landscape Scanning
A complete analysis requires scanning two coordinates simultaneously:

Ring Pucker: Defined by the Cremer-Pople parameters or simple torsional scanning of the

ring dihedrals.

Amide Rotation (

): Scanning the

angle from

(cis) to

(trans).

Protocol: DFT Setup (Gaussian/GAMESS)

Method: B3LYP-D3(BJ)/6-311+G(d,p) (Includes dispersion corrections essential for steric

packing).

Solvent Model: IEFPCM (Water or Methanol) to account for dielectric stabilization of the

zwitterion or amide dipole.

Key Output: Relative Gibbs Free Energy (

) of the four primary states:

Chair-A (Ethyl-Eq) / Trans

Chair-A (Ethyl-Eq) / Cis

Chair-B (Ethyl-Ax) / Trans

Chair-B (Ethyl-Ax) / Cis
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2.2 Visualization of Conformational Equilibrium

State I: Trans-Amide
(Ethyl Equatorial)
High A(1,3) Strain

State II: Trans-Amide
(Ethyl Axial)

Relieved A(1,3) Strain

Ring Flip
(Fast)

State III: Cis-Amide
(Ethyl Equatorial)

Amide Isomerization
ow, ~20 kcal/mol barrier)

State IV: Cis-Amide
(Ethyl Axial)

Amide Isomerization
(Slow)

Ring Flip
(Fast)

Click to download full resolution via product page

Figure 1: The four-state equilibrium model for N-acyl-2-ethyl-pipecolic acid. Note that the "Axial

Ethyl" states (II and IV) are often energetically favored due to A(1,3) strain relief, despite 1,3-

diaxial penalties.

Experimental Analysis: NMR & X-Ray
Theoretical predictions must be validated by spectroscopic data. The quaternary center

eliminates the

proton, rendering standard

coupling analysis impossible.

3.1 NMR Methodology (NOE-Based Assignment)
Since we cannot use

coupling at C2, we rely on Nuclear Overhauser Effect (NOE) spectroscopy to determine the
spatial proximity of the ethyl group to the ring protons.

Table 1: Diagnostic NOE Signals for Conformation Assignment
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Interaction Pair
Observation in
"Ethyl-Equatorial"

Observation in
"Ethyl-Axial"

Mechanistic
Reason

Ethyl-CH

C6-H
Strong NOE Weak/No NOE

In equatorial, Ethyl is

spatially close to C6-

axial proton.

Ethyl-CH

C3-H
Strong NOE Weak/No NOE

Similar to C6;

equatorial ethyl

bridges the ring face.

Ethyl-CH

C3-H
Weak NOE Strong NOE

Axial ethyl is directed

away from the ring,

closer to equatorial H.

N-Acyl-CH

C2-Ethyl
Strong in Cis-Amide Weak in Cis-Amide

Defines the Amide

geometry (

).

3.2 X-Ray Crystallography
X-ray diffraction provides the definitive solid-state conformation.

Crystal Growth: Slow evaporation from polar/non-polar mixtures (e.g., EtOAc/Hexane or

MeOH/Et

O).

Critical Parameter: Measure the torsion angle

(C-N-C=O). A deviation from planarity (

) indicates severe steric strain, often characteristic of the 2-ethyl substitution.

Synthesis & Application Workflow
The synthesis of 2-ethyl-pipecolic acid is non-trivial due to the steric hindrance at the

-carbon.
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4.1 Synthetic Pathway (Self-Validating)
Starting Material: 2-Piperidone or L-Pipecolic acid (requires

-alkylation).

Method: Seebach's "Self-Regeneration of Stereocenters" (SRS) is the gold standard.

Step A: Condense L-pipecolic acid with pivalaldehyde to form a bicyclic oxazolidinone.

Step B: Enolate formation (LDA, -78°C) followed by electrophilic attack with Ethyl Iodide.

The bicycle directs the attack to the face opposite the bulky tert-butyl group, ensuring

stereochemical integrity.

Step C: Hydrolysis yields enantiopure 2-ethyl-pipecolic acid.

4.2 Analytical Decision Tree
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Synthesized 2-Et-Pip Derivative

1D 1H NMR
(Check Purity & Amide Ratio)

2D NOESY/ROESY
(Spatial Correlations)

Are Ethyl-CH2 / C6-Hax
NOEs strong?

Conformation:
Ethyl-Equatorial Chair

Yes

Conformation:
Ethyl-Axial Chair

No

X-Ray Crystallography
(Final Confirmation)

Click to download full resolution via product page

Figure 2: Step-by-step analytical workflow for assigning the stereochemistry and conformation

of 2-ethyl-pipecolic acid derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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